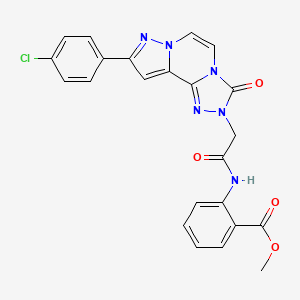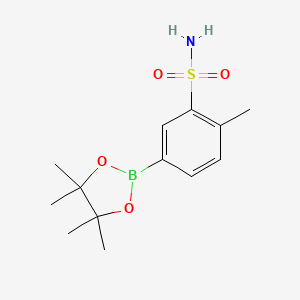![molecular formula C18H20N4O3 B2717522 (5R,8S)-N-(2,3-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide CAS No. 1903609-61-9](/img/structure/B2717522.png)
(5R,8S)-N-(2,3-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Derivative Development
Novel heterocyclic compounds, including derivatives of pyrimidines, are synthesized for various applications. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with notable antimicrobial activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Applications
Several studies highlight the antimicrobial potential of pyrimidine derivatives. El-Salam, Al-Omar, and Amr (2012) reported the synthesis of macrocyclic Schiff-bases and hexadecaazatricyclo-carboxamides, demonstrating high antimicrobial activity (El-Salam, Al-Omar, & Amr, 2012). Additionally, Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, which exhibited antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Anti-inflammatory and Analgesic Properties
In the context of anti-inflammatory and analgesic properties, compounds synthesized from pyrimidine derivatives show promising results. Abu‐Hashem, Al-Hussain, and Zaki (2020) reported compounds with high inhibitory activity on cyclooxygenase-2 (COX-2), along with significant analgesic and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in DNA Interaction and Photolyase Function
Pyrimidine derivatives play a significant role in DNA interactions and the function of photolyase. Swalley, Baird, and Dervan (1996) described the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of double-stranded DNA (Swalley, Baird, & Dervan, 1996). Sancar (1994) discussed DNA photolyase, which repairs DNA using the energy of visible light to break the cyclobutane ring of pyrimidine dimers (Sancar, 1994).
Mechanism of Action
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-3-4-13(17(16)25-2)21-18(23)22-11-6-7-15(22)12-9-19-10-20-14(12)8-11/h3-5,9-11,15H,6-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBPFVYZUXDECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2717441.png)

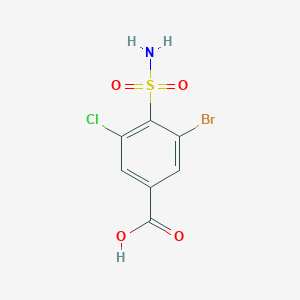
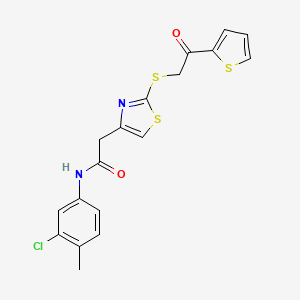
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)
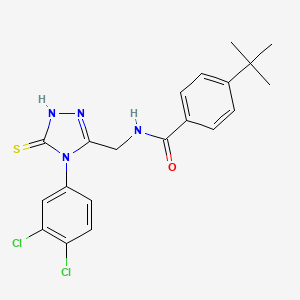

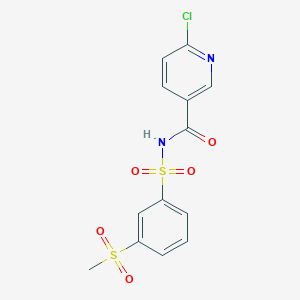
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

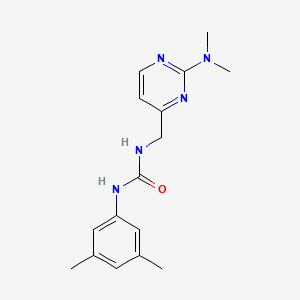
![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)
